2-Cyano-4-(3,5-dimethylphenyl)phenol
Description
2-Cyano-4-(3,5-dimethylphenyl)phenol is a synthetic phenolic compound featuring a cyano (-CN) group at the 2-position and a 3,5-dimethylphenyl substituent at the 4-position of the phenol ring. This structure combines electron-withdrawing (cyano) and electron-donating (methyl) groups, which influence its physicochemical and biological properties.
Properties
IUPAC Name |
5-(3,5-dimethylphenyl)-2-hydroxybenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-10-5-11(2)7-13(6-10)12-3-4-15(17)14(8-12)9-16/h3-8,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGFORQAVKBHQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=C(C=C2)O)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684660 | |
| Record name | 4-Hydroxy-3',5'-dimethyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261953-18-7 | |
| Record name | 4-Hydroxy-3',5'-dimethyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4-(3,5-dimethylphenyl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dimethylphenylboronic acid and 4-bromo-2-cyanophenol.
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-4-(3,5-dimethylphenyl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative under specific conditions.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or hydrogenation catalysts can be employed for reduction reactions.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Ether or ester derivatives.
Scientific Research Applications
2-Cyano-4-(3,5-dimethylphenyl)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Cyano-4-(3,5-dimethylphenyl)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano and hydroxyl groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Table 1: Key Analogues and Their Properties
Substituent Effects on Activity
Electron-Withdrawing vs. Electron-Donating Groups
- This aligns with findings that electron-withdrawing substituents (e.g., fluorine in N-(3,5-difluorophenyl)-carboxamides) boost PET inhibition .
- 3,5-Dimethylphenyl Group: The meta-dimethyl substitution pattern increases steric bulk and lipophilicity, which may enhance membrane permeability. For example, N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide exhibited superior PET inhibition compared to ortho-substituted analogues .
Physicochemical Properties
- Lipophilicity: The 3,5-dimethylphenyl group increases logP values, as seen in poly(arylene ether sulfone)s bearing this substituent, which display anisotropic swelling and hydroxide conductivity (39.9–49.8 mS cm⁻¹ at 80°C) .
- Crystallinity: Meta-substituted acetamides (e.g., N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide) exhibit distinct crystal packing due to substituent symmetry, influencing solubility and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
